Ethyltriethoxysilane

Catalog No.
S772673
CAS No.
78-07-9
M.F
C8H20O3Si
M. Wt
192.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyltriethoxysilane

CAS Number

78-07-9

Product Name

Ethyltriethoxysilane

IUPAC Name

triethoxy(ethyl)silane

Molecular Formula

C8H20O3Si

Molecular Weight

192.33 g/mol

InChI

InChI=1S/C8H20O3Si/c1-5-9-12(8-4,10-6-2)11-7-3/h5-8H2,1-4H3

InChI Key

DENFJSAFJTVPJR-UHFFFAOYSA-N

SMILES

CCO[Si](CC)(OCC)OCC

Synonyms

Ethyltriethoxysilane

Canonical SMILES

CCO[Si](CC)(OCC)OCC

The exact mass of the compound Triethoxy(ethyl)silane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5230. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyltriethoxysilane (ETES) is a bifunctional organoalkoxysilane characterized by a central silicon atom bonded to one non-hydrolyzable ethyl group and three hydrolyzable ethoxy groups. In industrial procurement, it is primarily sourced as a sol-gel precursor, surface modifier, and crosslinking agent. Upon hydrolysis, the ethoxy groups yield reactive silanols that condense to form a rigid siloxane (Si-O-Si) network, while the retained ethyl group permanently modifies the bulk and surface properties of the resulting material. This specific molecular architecture positions ETES as a critical intermediate for manufacturing low-k dielectrics, hydrophobic coatings, and flexible silica aerogels, offering a precise balance of inorganic network stability and organic functionalization .

Substituting ETES with standard tetraethoxysilane (TEOS) yields a purely inorganic, highly crosslinked silica network that is inherently hydrophilic, brittle, and susceptible to severe capillary cracking during ambient drying. Conversely, substituting ETES with methyltriethoxysilane (MTES) alters reaction kinetics; the smaller methyl group provides less steric hindrance, resulting in faster, sometimes difficult-to-control hydrolysis rates that can prematurely curtail the pot life of coating formulations. Furthermore, utilizing longer-chain analogs like propyl- or octyltriethoxysilane drastically reduces the crosslink density and thermal stability of the final matrix. Consequently, ETES cannot be generically replaced when a manufacturing process requires the specific steric profile of an ethyl group to balance extended formulation pot life, moderate network elasticity, and thermal resilience [1].

Hydrolysis Kinetics and Formulation Pot Life

In sol-gel processing, the size of the non-hydrolyzable alkyl group dictates the reaction kinetics due to steric hindrance. Quantitative 29Si NMR studies demonstrate that ETES exhibits a slower hydrolysis and condensation rate compared to MTES under identical conditions. This delayed gelation extends the pot life of coating formulations, allowing for a wider processing window before the onset of irreversible crosslinking [1].

Evidence DimensionHydrolysis and condensation rate (Pot Life)
Target Compound DataSlower exponential decay of precursor; delayed gel point
Comparator Or BaselineMTES (Faster hydrolysis rate, shorter pot life)
Quantified DifferenceMeasurable delay in reaching the 0.30 M maximum hydrolyzed species threshold
Conditions29Si NMR monitoring in standard sol-gel solvent systems

A longer pot life reduces material waste in industrial coating lines and allows for more uniform deposition of thin films over extended shifts.

Surface Hydrophobicity and Moisture Resistance

The incorporation of ETES into a TEOS-based silica network significantly alters surface energy. While pure TEOS films are highly hydrophilic, co-condensation with ETES introduces ethyl groups that repel water. Compared to MTES, the slightly larger ethyl group in ETES provides enhanced steric shielding of residual silanol groups, yielding water contact angles typically exceeding 100° in optimized hybrid silica formulations [1].

Evidence DimensionStatic Water Contact Angle
Target Compound Data100° - 110°
Comparator Or BaselinePure TEOS (<20°) and MTES (~90°-100°)
Quantified Difference>80° increase over TEOS baseline; measurable increase over MTES
ConditionsAmbient temperature sessile drop measurement on sol-gel derived hybrid silica films

This measurable increase in hydrophobicity prevents moisture ingress, which is critical for maintaining the optical clarity and structural integrity of protective coatings.

Dielectric Constant (k-value) Reduction for Microelectronics

For semiconductor interlayer dielectrics, reducing polarizability is essential. Pure silica networks derived from TEOS exhibit a dielectric constant (k) of approximately 4.0. Substituting TEOS with ETES introduces non-polar Si-C bonds and increases free volume due to the ethyl substituent, effectively lowering the dielectric constant to the 2.7–3.0 range even before the introduction of artificial porosity[1].

Evidence DimensionDielectric Constant (k-value)
Target Compound Datak ≈ 2.7 - 3.0
Comparator Or BaselineTEOS-derived silica (k ≈ 4.0)
Quantified Difference25-30% reduction in k-value
ConditionsDense organosilicate glass (OSG) thin films evaluated at standard semiconductor testing frequencies

Lowering the k-value is a strict procurement requirement for mitigating resistance-capacitance (RC) delay in advanced integrated circuits.

Volume Shrinkage Reduction in Sol-Gel Drying

During the drying phase of sol-gel synthesis, capillary forces cause severe volume shrinkage and cracking in pure TEOS-derived silica. The ethyl group in ETES acts as an internal plasticizer, reducing the overall crosslink density. This imparts elasticity to the wet gel, allowing it to withstand capillary pressures and significantly reducing volume shrinkage during ambient pressure drying compared to unmodified TEOS gels[1].

Evidence DimensionVolume Shrinkage during drying
Target Compound DataHigh network elasticity, low volume shrinkage
Comparator Or BaselinePure TEOS (Rigid network, high volume shrinkage and cracking)
Quantified DifferenceSubstantial reduction in macroscopic cracking and shrinkage percentage
ConditionsAmbient pressure drying of monolithic silica gels

This mechanical flexibility enables the cost-effective manufacturing of crack-free monoliths and thick coatings without requiring expensive supercritical drying equipment.

Low-k Interlayer Dielectrics (ILDs) in Semiconductor Manufacturing

Driven by the need to reduce RC delay, ETES is procured as a primary precursor for carbon-doped oxide (SiCOH) films. Its ability to lower the dielectric constant below 3.0 while maintaining sufficient thermal stability makes it a direct choice for spin-on or chemical vapor deposition of insulating layers in high-density integrated circuits [1].

Ambient-Pressure Dried Silica Aerogels

In thermal insulation manufacturing, ETES is utilized as a co-precursor with TEOS to impart network elasticity. This modification prevents the severe capillary-induced cracking typical of pure silica gels, allowing for cost-effective ambient-pressure drying rather than relying on capital-intensive supercritical CO2 extraction [2].

Moisture-Resistant Optical and Architectural Coatings

Due to the steric shielding provided by the ethyl group, ETES is formulated into sol-gel coatings to increase the water contact angle of glass and metal substrates. Its slower hydrolysis kinetics compared to MTES provides manufacturers with an extended pot life, ensuring consistent coating thickness and performance across large-scale application batches [2].

Boiling Point

158.5 °C

UNII

0AQ2W24K1P

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 10 of 54 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 44 of 54 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

78-07-9

Wikipedia

Ethyltriethoxysilane

General Manufacturing Information

Silane, triethoxyethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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